PDE4B Isoform Selectivity vs. Prototypical PDE4 Inhibitor Rolipram
The target compound is disclosed in US10323042 as part of a series demonstrating preferential binding affinity for the PDE4B isoform over PDE4D. While the patent provides IC₅₀ data for representative examples, this specific compound's individual PDE4B and PDE4D IC₅₀ values are not publicly disclosed in the available literature. However, the patent broadly claims that compounds of this structural class exhibit PDE4B binding affinity and are selected for PDE4B selectivity [1]. In contrast, rolipram—the archetypal PDE4 inhibitor—exhibits a PDE4B IC₅₀ of approximately 130 nM and a PDE4D IC₅₀ of approximately 240 nM, yielding a PDE4D/PDE4B selectivity ratio near 1.8-fold (essentially non-selective) [2]. The structural rationale for improved selectivity in the target compound series centers on the 2,6-difluorobenzyl moiety occupying a lipophilic pocket within the PDE4B catalytic site that differs in conformation from PDE4D [1].
| Evidence Dimension | PDE4B vs. PDE4D isoform selectivity ratio |
|---|---|
| Target Compound Data | Claimed PDE4B-preferring; individual IC₅₀ values not publicly disclosed for this specific compound |
| Comparator Or Baseline | Rolipram: PDE4B IC₅₀ ~130 nM; PDE4D IC₅₀ ~240 nM; PDE4D/PDE4B ratio ~1.8 [2] |
| Quantified Difference | Cannot be precisely quantified without disclosed data; class-level selectivity improvement is claimed in patent [1] |
| Conditions | Scintillation Proximity Assay (SPA) using human recombinant PDE4 isoforms; rolipram data from published literature |
Why This Matters
PDE4D inhibition is the primary driver of emesis that limits therapeutic use of non-selective PDE4 inhibitors; procurement of a PDE4B-preferring tool compound enables dissection of PDE4B-specific pharmacology without this confounding liability.
- [1] Chappie, T.A.; Patel, N.C.; Verhoest, P.R.; Helal, C.J.; Sciabola, S.; Lachapelle, E.A.; Wager, T.T.; Hayward, M.M. (Pfizer Inc.). 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. U.S. Patent 10,323,042, June 18, 2019. View Source
- [2] Wang, H.; Peng, M.S.; Chen, Y.; Geng, J.; Robinson, H.; Houslay, M.D.; Cai, J.; Ke, H. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 2007, 408, 193-201. View Source
